molecular formula C12H12N2O B1487662 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 885272-73-1

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

Cat. No. B1487662
M. Wt: 200.24 g/mol
InChI Key: ABVUBXVONZYCFA-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H12N2O . Its IUPAC name is 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine can be represented by the SMILES notation: C1CNCC2=C1N=C(O2)C3=CC=CC=C3 . This notation provides a way to describe the structure of a chemical compound in a linear format.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine include its molecular weight, which is 200.24 . The compound’s InChI key is SXYZBSCXNBPJKM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivative Formation

The research on 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine primarily focuses on its synthesis and the formation of novel derivatives. For instance, Palamarchuk et al. (2019) demonstrated the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the compound's utility in creating new chemical entities (Palamarchuk et al., 2019). Similarly, Clark et al. (1978) explored 2-(substituted phenyl)oxazolo[5,4-b]pyridines for their anti-inflammatory and analgesic activities, noting their potential as nonacidic anti-inflammatory agents without gastrointestinal irritation (Clark et al., 1978).

Structural Determination and Properties

The structural determination and properties of related compounds have also been a focus. Radinov et al. (1987) conducted a detailed analysis on 3-phenylpyrazolo[4,3-c]pyridine derivatives to establish their structural characteristics through NMR and theoretical calculations, contributing to the understanding of tautomeric systems and electronic properties (Radinov et al., 1987).

Chemical Rearrangement and Functionalization

Pshenichnyi and Mashenkov (1992) studied the synthesis and recyclization of specific oxazolo[5,4-c]pyridines, demonstrating the reversible rearrangement of these compounds, which could have implications for synthetic chemistry and material science (Pshenichnyi & Mashenkov, 1992). Flouzat et al. (1992) focused on the regioselective metalation and functionalization of phenyloxazolo[4,5-b]pyridines, showcasing the versatility of these compounds in organic synthesis through functionalization at specific positions (Flouzat et al., 1992).

Potential Applications in Material Science and Pharmacology

Furthermore, the exploration of these compounds extends to material science and pharmacological applications. The synthesis and evaluation of novel derivatives, such as those by Suresh et al. (2016), indicate significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Suresh et al., 2016). The structural and photophysical properties of related derivatives, as investigated by Briseño-Ortega et al. (2018), highlight their applicability in organic semiconductors due to their favorable synthesis and optical properties (Briseño-Ortega et al., 2018).

Safety And Hazards

The safety and hazards associated with 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine are not detailed in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVUBXVONZYCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679984
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

CAS RN

885272-73-1
Record name 4,5,6,7-Tetrahydro-2-phenyloxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
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Reactant of Route 6
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

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